molecular formula C21H18N6O3S B10871226 3-(3,4-dimethoxyphenyl)-6-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,4-dimethoxyphenyl)-6-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10871226
M. Wt: 434.5 g/mol
InChI Key: LEYLGLBCJQILRV-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-6-[5-(4-METHOXYPHENYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-6-[5-(4-METHOXYPHENYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 80-120°C to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHOXYPHENYL)-6-[5-(4-METHOXYPHENYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.

    Substitution: Halides, amines; reaction temperature50-100°C.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolothiadiazole derivatives.

    Substitution: Formation of substituted triazolothiadiazole derivatives with various functional groups.

Scientific Research Applications

3-(3,4-DIMETHOXYPHENYL)-6-[5-(4-METHOXYPHENYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-6-[5-(4-METHOXYPHENYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, further contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-DIMETHOXYPHENYL)-6-[5-(4-METHOXYPHENYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE stands out due to its unique triazolothiadiazole core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H18N6O3S

Molecular Weight

434.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H18N6O3S/c1-28-14-7-4-12(5-8-14)15-11-16(23-22-15)20-26-27-19(24-25-21(27)31-20)13-6-9-17(29-2)18(10-13)30-3/h4-11H,1-3H3,(H,22,23)

InChI Key

LEYLGLBCJQILRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3=NN4C(=NN=C4S3)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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